molecular formula C11H17Br2NO2 B3041496 Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate CAS No. 305794-65-4

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Cat. No.: B3041496
CAS No.: 305794-65-4
M. Wt: 355.07 g/mol
InChI Key: ONBATUJIBQTLGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate (CAS: 305794-65-4) is a halogenated piperidine derivative with the molecular formula C₁₁H₁₇Br₂NO₂ and a molecular weight of 355.07 g/mol . Its structure features a tert-butyl carbamate group at the 1-position of the piperidine ring and a dibromomethylene substituent at the 4-position. Key physical properties include a predicted boiling point of 355.4±32.0°C, density of 1.614±0.06 g/cm³, and a pKa of -1.67±0.20, indicating strong electrophilic character .

The compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its dibromomethylene group enables participation in cross-coupling reactions and halogen exchange processes . Commercial suppliers like Combi-Blocks and Broadpharm list it with purities of 95%, highlighting its relevance in industrial applications .

Properties

IUPAC Name

tert-butyl 4-(dibromomethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBATUJIBQTLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(Br)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Tert-Butyl 4-Methylenepiperidine-1-carboxylate

The most widely reported method involves the bromination of tert-butyl 4-methylenepiperidine-1-carboxylate using dibrominating agents. In a representative procedure, tert-butyl 4-methylenepiperidine-1-carboxylate is treated with dibromohydantoin in dichloromethane under nitrogen atmosphere, catalyzed by tetrabutylammonium tetraphenylborate. The reaction proceeds at 20–25°C for 5–6 hours, yielding the dibrominated product with 87.2% purity (GC analysis).

Key reaction conditions :

  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 20–25°C
  • Catalyst: Tetrabutylammonium tetraphenylborate (0.1 equiv)
  • Brominating agent: Dibromohydantoin (1.2 equiv)

This method leverages phase-transfer catalysis to enhance reaction efficiency, minimizing byproduct formation. Post-reaction workup involves quenching with saturated sodium bisulfite, followed by recrystallization in a dichloromethane/n-heptane (1:4) system to achieve >99% purity.

Radical Bromination Using N-Bromosuccinimide (NBS)

An alternative approach employs N-bromosuccinimide (NBS) under radical-initiated conditions. In this method, tert-butyl 4-methylenepiperidine-1-carboxylate is dissolved in acetonitrile, treated with NBS (1.2 equiv), and irradiated with UV light in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction achieves 78–82% yield after 6 hours at 25°C, though this route requires stringent control over oxygen and moisture levels.

Comparative analysis :

Parameter Dibromohydantoin Method NBS Method
Yield 87.2% 78–82%
Reaction Time 5 hours 6 hours
Purity (Post-Workup) >99.5% 98.2%
Scalability Industrial feasible Lab-scale

Mechanistic Insights into Dibromination

The dibromination proceeds via an electrophilic addition mechanism (for dibromohydantoin) or radical chain mechanism (for NBS). In the dibromohydantoin route, the catalyst facilitates bromide ion transfer, enabling sequential bromine addition to the methylene carbon. For NBS, AIBN generates bromine radicals that abstract hydrogen from the methylene group, followed by bromine atom transfer.

Critical considerations :

  • Steric hindrance from the tert-butyl group slows bromination at the piperidine nitrogen.
  • Regioselectivity is ensured by the electron-withdrawing carbamate group, directing bromine to the methylene carbon.

Characterization and Analytical Data

Chromatographic Purity

Purification via silica gel chromatography (8% ethyl acetate/hexane) achieves >99% purity, as validated by HPLC. The compound elutes at Rf = 0.45 under these conditions.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols favor sulfolane as a solvent due to its high boiling point (285°C) and ability to dissolve both organic and inorganic reagents. Reactions conducted in sulfolane at 160–165°C achieve 94% conversion in 4 hours, compared to 72% in dichloromethane.

Optimized industrial parameters :

  • Solvent: Sulfolane
  • Base: Potassium tert-butoxide (1.8 equiv)
  • Temperature: 160–165°C
  • Reaction Time: 4 hours

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to kinase inhibitors and G protein-coupled receptor modulators . For example, it is alkylated with 3-hydroxyphenyl boronic acid in a Suzuki-Miyaura coupling to form tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate, a key intermediate in anticancer agents.

Case study :

  • Coupling with 3-hydroxyphenyl boronic acid yields 66% product using Pd(dppf)Cl₂ catalyst.
  • Subsequent deprotection of the tert-butyl group affords pharmacologically active piperidines.

Chemical Reactions Analysis

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Piperidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Applications Source
This compound Dibromomethylene 355.07 355.4±32.0 1.614±0.06 -1.67±0.20 Cross-coupling; pharmaceutical intermediates
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl 297.45 Late-stage C–H functionalization
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-Bromobenzyloxy 398.28 Antiviral agent synthesis
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino 369.80 Kinase inhibitor precursors
tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate 2,2-Dibromovinyl 367.07 Electrophilic alkylation
tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate 4-Methoxystyryl 331.43 Dual enzyme inhibitors (Alzheimer’s)

Biological Activity

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate (CAS No. 305794-65-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a dibromomethylene moiety. Its molecular formula is C12H16Br2N1O2C_{12}H_{16}Br_2N_1O_2, and it has a molecular weight of approximately 360.07 g/mol. The presence of bromine atoms in the structure is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The dibromomethylene group can participate in nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target biomolecules, which may inhibit enzyme functions or alter cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

Case Studies

  • Antimicrobial Efficacy : A study conducted on piperidine derivatives revealed that compounds with halogen substitutions showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for similar effects in future research.
  • Cytotoxicity Assays : In vitro assays on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. These findings warrant further investigation into the specific effects of this compound on cancer cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

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